3-(2-Aminoethyl)benzonitrile
Overview
Description
3-(2-Aminoethyl)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where an aminoethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(2-Aminoethyl)benzonitrile involves the reaction of 3-bromobenzonitrile with ethylenediamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the aminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Nitrile oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of nitriles with biological systems.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
3-(Aminomethyl)benzonitrile: Similar structure but with a different substitution pattern.
4-(2-Aminoethyl)benzonitrile: Positional isomer with the aminoethyl group at a different position on the benzene ring.
Benzonitrile: The parent compound without the aminoethyl group.
Uniqueness: 3-(2-Aminoethyl)benzonitrile is unique due to the presence of the aminoethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(2-aminoethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHAWLCRADHRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219919-49-0 | |
Record name | 3-(2-aminoethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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